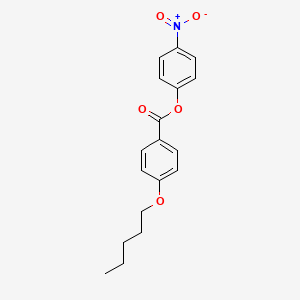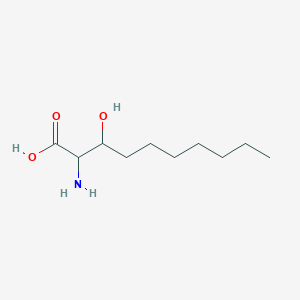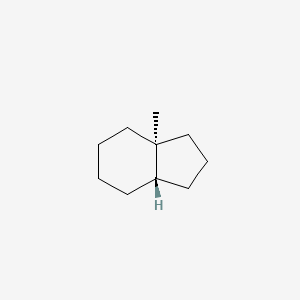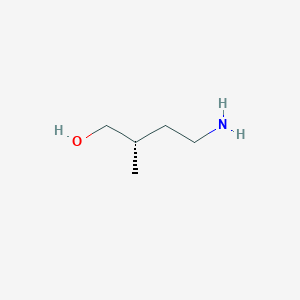
(2S)-4-Amino-2-methylbutan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-Amino-2-methylbutan-1-OL is an organic compound with the molecular formula C5H13NO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-Amino-2-methylbutan-1-OL typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 4-amino-2-methylbutanal using a reducing agent such as sodium borohydride (NaBH4) under mild conditions. The reaction is carried out in an aqueous or alcoholic medium at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through catalytic hydrogenation of the corresponding nitrile or imine. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The reaction is typically conducted in a solvent like ethanol or methanol.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or ketone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in acidic or basic medium.
Reduction: LiAlH4, NaBH4, in anhydrous ether or alcohol.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like pyridine.
Major Products:
Oxidation: 4-Amino-2-methylbutanal, 4-Amino-2-methylbutanone.
Reduction: 4-Amino-2-methylbutane.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(2S)-4-Amino-2-methylbutan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
Industry: It is utilized in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-4-Amino-2-methylbutan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to the active site of an enzyme and modulating its activity. This interaction can lead to changes in the enzyme’s conformation and function, ultimately affecting various biochemical pathways.
Comparación Con Compuestos Similares
(2S)-4-Amino-2-methylbutanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
(2S)-4-Amino-2-methylbutan-2-OL: Similar structure but with the hydroxyl group on the second carbon.
Uniqueness: (2S)-4-Amino-2-methylbutan-1-OL is unique due to its specific chiral configuration and the presence of both an amino group and a hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
44565-28-8 |
|---|---|
Fórmula molecular |
C5H13NO |
Peso molecular |
103.16 g/mol |
Nombre IUPAC |
(2S)-4-amino-2-methylbutan-1-ol |
InChI |
InChI=1S/C5H13NO/c1-5(4-7)2-3-6/h5,7H,2-4,6H2,1H3/t5-/m0/s1 |
Clave InChI |
DUAXLVGFFDFSAG-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](CCN)CO |
SMILES canónico |
CC(CCN)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


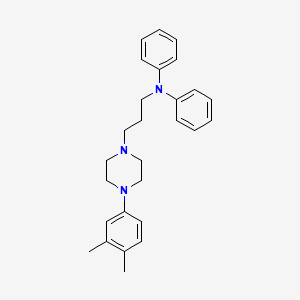
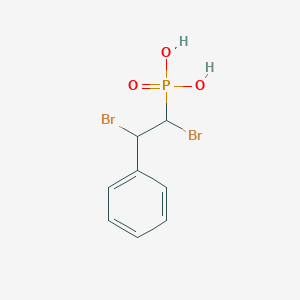


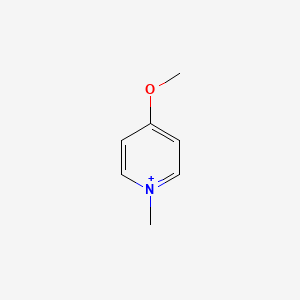

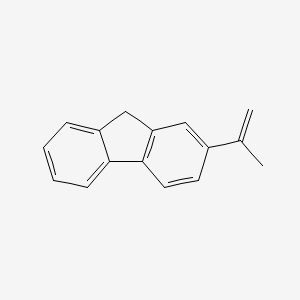
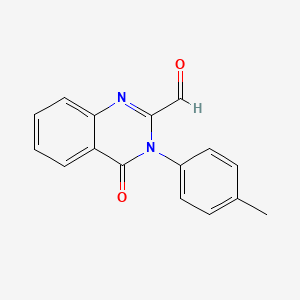
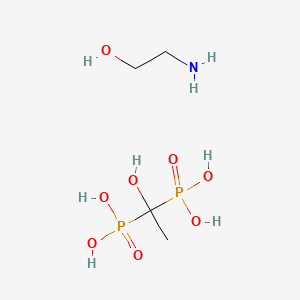
![Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide](/img/structure/B14652757.png)
![4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14652758.png)
